molecular formula C10H18O3 B14726372 1,5-Dioxaspiro(5.5)undecan-3-OL, 9-methyl- CAS No. 6413-28-1

1,5-Dioxaspiro(5.5)undecan-3-OL, 9-methyl-

Cat. No.: B14726372
CAS No.: 6413-28-1
M. Wt: 186.25 g/mol
InChI Key: ODSNPLWXKRGSIA-UHFFFAOYSA-N
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Description

1,5-Dioxaspiro(55)undecan-3-OL, 9-methyl- is a chemical compound with the molecular formula C11H20O3 It is a member of the spiroketal family, characterized by a spiro-connected dioxane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dioxaspiro(5.5)undecan-3-OL, 9-methyl- typically involves the reaction of cyclohexanone with 2,2-dimethyl-1,3-propanediol under acidic conditions to form the spiroketal structure. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, at elevated temperatures. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of 1,5-Dioxaspiro(5.5)undecan-3-OL, 9-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1,5-Dioxaspiro(5.5)undecan-3-OL, 9-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides, hydroxides, or amines in the presence of a suitable solvent like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Various substituted spiroketals depending on the nucleophile used.

Scientific Research Applications

1,5-Dioxaspiro(5.5)undecan-3-OL, 9-methyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of spiroketal-containing pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,5-Dioxaspiro(5.5)undecan-3-OL, 9-methyl- involves its interaction with specific molecular targets and pathways. The compound’s spiroketal structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dioxaspiro(5.5)undecan-9-ol, 3,3-dimethyl-: A similar spiroketal compound with slight structural differences.

    1,5-Dioxaspiro(5.5)undecane, 2-methyl-: Another spiroketal with a different substitution pattern.

Uniqueness

1,5-Dioxaspiro(5.5)undecan-3-OL, 9-methyl- is unique due to its specific spiroketal structure and the presence of a methyl group at the 9-position. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

6413-28-1

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

9-methyl-1,5-dioxaspiro[5.5]undecan-3-ol

InChI

InChI=1S/C10H18O3/c1-8-2-4-10(5-3-8)12-6-9(11)7-13-10/h8-9,11H,2-7H2,1H3

InChI Key

ODSNPLWXKRGSIA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)OCC(CO2)O

Origin of Product

United States

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